Cas no 2138003-49-1 (1-(azetidin-3-yl)-N-(3-methoxypyrrolidin-3-yl)methyl-1H-pyrazol-5-amine)

1-(Azetidin-3-yl)-N-(3-methoxypyrrolidin-3-yl)methyl-1H-pyrazol-5-amine is a heterocyclic amine derivative featuring both azetidine and pyrrolidine moieties, offering a structurally unique scaffold for medicinal chemistry applications. Its fused bicyclic framework and functionalized side chains enhance binding affinity and selectivity, making it a promising intermediate for the development of targeted therapeutics. The presence of a methoxy group and pyrazole core contributes to improved solubility and metabolic stability, while the azetidine ring confers conformational rigidity. This compound is particularly suited for research in kinase inhibition or GPCR modulation due to its balanced lipophilicity and hydrogen-bonding capacity. Its synthetic versatility allows for further derivatization, supporting diverse drug discovery efforts.
1-(azetidin-3-yl)-N-(3-methoxypyrrolidin-3-yl)methyl-1H-pyrazol-5-amine structure
2138003-49-1 structure
Product name:1-(azetidin-3-yl)-N-(3-methoxypyrrolidin-3-yl)methyl-1H-pyrazol-5-amine
CAS No:2138003-49-1
MF:C12H21N5O
Molecular Weight:251.328041791916
CID:5824495
PubChem ID:165482737

1-(azetidin-3-yl)-N-(3-methoxypyrrolidin-3-yl)methyl-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

    • 1-(azetidin-3-yl)-N-(3-methoxypyrrolidin-3-yl)methyl-1H-pyrazol-5-amine
    • 2138003-49-1
    • EN300-1131264
    • 1-(azetidin-3-yl)-N-[(3-methoxypyrrolidin-3-yl)methyl]-1H-pyrazol-5-amine
    • インチ: 1S/C12H21N5O/c1-18-12(3-5-13-8-12)9-15-11-2-4-16-17(11)10-6-14-7-10/h2,4,10,13-15H,3,5-9H2,1H3
    • InChIKey: YDVZAEGZQMGFJI-UHFFFAOYSA-N
    • SMILES: O(C)C1(CNC2=CC=NN2C2CNC2)CNCC1

計算された属性

  • 精确分子量: 251.17461031g/mol
  • 同位素质量: 251.17461031g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 286
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.1Ų
  • XLogP3: -0.7

1-(azetidin-3-yl)-N-(3-methoxypyrrolidin-3-yl)methyl-1H-pyrazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1131264-5.0g
1-(azetidin-3-yl)-N-[(3-methoxypyrrolidin-3-yl)methyl]-1H-pyrazol-5-amine
2138003-49-1
5g
$4349.0 2023-06-09
Enamine
EN300-1131264-0.25g
1-(azetidin-3-yl)-N-[(3-methoxypyrrolidin-3-yl)methyl]-1H-pyrazol-5-amine
2138003-49-1 95%
0.25g
$1381.0 2023-10-26
Enamine
EN300-1131264-1g
1-(azetidin-3-yl)-N-[(3-methoxypyrrolidin-3-yl)methyl]-1H-pyrazol-5-amine
2138003-49-1 95%
1g
$1500.0 2023-10-26
Enamine
EN300-1131264-10g
1-(azetidin-3-yl)-N-[(3-methoxypyrrolidin-3-yl)methyl]-1H-pyrazol-5-amine
2138003-49-1 95%
10g
$6450.0 2023-10-26
Enamine
EN300-1131264-0.05g
1-(azetidin-3-yl)-N-[(3-methoxypyrrolidin-3-yl)methyl]-1H-pyrazol-5-amine
2138003-49-1 95%
0.05g
$1261.0 2023-10-26
Enamine
EN300-1131264-0.1g
1-(azetidin-3-yl)-N-[(3-methoxypyrrolidin-3-yl)methyl]-1H-pyrazol-5-amine
2138003-49-1 95%
0.1g
$1320.0 2023-10-26
Enamine
EN300-1131264-10.0g
1-(azetidin-3-yl)-N-[(3-methoxypyrrolidin-3-yl)methyl]-1H-pyrazol-5-amine
2138003-49-1
10g
$6450.0 2023-06-09
Enamine
EN300-1131264-0.5g
1-(azetidin-3-yl)-N-[(3-methoxypyrrolidin-3-yl)methyl]-1H-pyrazol-5-amine
2138003-49-1 95%
0.5g
$1440.0 2023-10-26
Enamine
EN300-1131264-1.0g
1-(azetidin-3-yl)-N-[(3-methoxypyrrolidin-3-yl)methyl]-1H-pyrazol-5-amine
2138003-49-1
1g
$1500.0 2023-06-09
Enamine
EN300-1131264-5g
1-(azetidin-3-yl)-N-[(3-methoxypyrrolidin-3-yl)methyl]-1H-pyrazol-5-amine
2138003-49-1 95%
5g
$4349.0 2023-10-26

1-(azetidin-3-yl)-N-(3-methoxypyrrolidin-3-yl)methyl-1H-pyrazol-5-amine 関連文献

1-(azetidin-3-yl)-N-(3-methoxypyrrolidin-3-yl)methyl-1H-pyrazol-5-amineに関する追加情報

1-(azetidin-3-yl)-N-(3-methoxypyrrolidin-3-yl)methyl-1H-pyrazol-5-amine: A Comprehensive Overview

1-(azetidin-3-yl)-N-(3-methoxypyrrolidin-3-yl)methyl-1H-pyrazol-5-amine, also known by its CAS number 2138003-49-1, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential therapeutic applications. In this article, we will delve into the properties, synthesis, and biological activities of this compound, while incorporating the latest research findings to provide a comprehensive understanding.

The molecular structure of 1-(azetidin-3-yl)-N-(3-methoxypyrrolidin-3-yl)methyl-1H-pyrazol-5-amine is characterized by a pyrazole ring system, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The pyrazole ring is further substituted with an azetidine moiety at position 1 and an N-substituted pyrrolidine group at position 5. The azetidine ring, a four-membered saturated cyclic amine, contributes to the compound's rigidity and potential for hydrogen bonding interactions. Similarly, the pyrrolidine ring, with its methoxy substitution at position 3, adds flexibility and additional functional groups that may enhance bioavailability and target binding affinity.

Recent studies have highlighted the importance of heterocyclic compounds like pyrazoles in drug discovery due to their ability to modulate various biological targets, including kinases, proteases, and G-protein coupled receptors (GPCRs). The presence of azetidine and pyrrolidine moieties in this compound suggests potential for modulating enzyme activity or receptor signaling pathways. For instance, research has shown that azetidine-containing compounds can act as inhibitors of serine proteases, such as thrombin or factor Xa, which are critical in blood coagulation pathways.

The synthesis of CAS No 2138003-49-1 involves a multi-step process that typically begins with the preparation of the azetidine and pyrrolidine intermediates. These intermediates are then subjected to coupling reactions with the pyrazole core under optimized conditions to yield the final product. The use of microwave-assisted synthesis or catalytic methods has been reported to enhance reaction efficiency and product purity in such syntheses.

In terms of biological activity, preliminary assays have demonstrated that this compound exhibits potent inhibitory effects on certain enzymes associated with inflammatory diseases and cancer progression. For example, studies have shown that it can inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling pathways. Additionally, its ability to modulate histone deacetylase (HDAC) activity suggests potential applications in epigenetic therapy for cancer treatment.

The pharmacokinetic profile of CAS No 2138003-49-1 has also been investigated in preclinical models. Results indicate moderate oral bioavailability with acceptable clearance rates, making it a promising candidate for further development as an orally administered drug. Furthermore, toxicological studies have revealed no significant adverse effects at therapeutic doses, supporting its safety profile for potential clinical use.

In conclusion, 1-(azetidin-3-yl)-N-(3-methoxypyrrolidin-3-yl)methyl-1H-pyrazol-5-amine, with CAS number 2138003- strong> strong> strong> strong> strong> strong> strong> strong> strong> strong> strong> strong> p>

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